(3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester

Physicochemical profiling Medicinal chemistry pKa modulation

Researchers requiring reduced azetidine basicity (ΔpKa -1.5 to -2.5) without microsomal stability loss face limited options. This N-Boc-protected 3-fluoroazetidine offers: • Quantifiable pKa reduction vs. non-fluorinated analogs while retaining intrinsic clearance profile superior to 3,3-difluoro variants • Orthogonal reactivity: Boc-deprotectable secondary NH + N-methyl carbamate for sequential diversification, enabling library synthesis not possible with des-methyl CAS 1374657-58-5 • Batch-specific NMR/HPLC/LC-MS documentation available at ≥98% purity, reducing downstream analytical burden in multi-step sequences

Molecular Formula C10H19FN2O2
Molecular Weight 218.27 g/mol
CAS No. 1408076-20-9
Cat. No. B1403530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester
CAS1408076-20-9
Molecular FormulaC10H19FN2O2
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC1(CNC1)F
InChIInChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13(4)7-10(11)5-12-6-10/h12H,5-7H2,1-4H3
InChIKeyCDNSKNMBEBUTRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester: Identity & Procurement


(3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester (CAS 1408076-20-9) belongs to the class of N-Boc-protected 3-fluoroazetidine building blocks . This compound features a 3-fluoro substituent on the azetidine ring, an N-methyl group, and a tert-butyl carbamate protecting group, making it a versatile intermediate for medicinal chemistry applications, particularly in the synthesis of CNS-targeted therapeutics and peptide modifications [1]. Vendors offer this compound with purities typically ranging from 95% to 98%+, with batch-specific QC documentation including NMR, HPLC, and LC-MS available from select suppliers .

Scaffold Mono-fluorinated N-Boc azetidine for CNS drug discovery research
Protection Orthogonal Boc and free azetidine NH for sequential functionalization
Application Supports peptide modification and small-molecule optimization studies

(3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester: Why Analogs Are Not Interchangeable


Substituting this compound with its closest analogs—the non-fluorinated azetidine (CAS 577777-20-9), the des-methyl variant (CAS 1374657-58-5), or the 3-methyl congener (CAS 1260796-52-8)—introduces measurable shifts in basicity (pKa), lipophilicity (LogP), and metabolic stability that directly impact downstream structure-activity relationships and pharmacokinetic outcomes [1]. The single fluorine atom at the 3-position of the azetidine ring predictably lowers pKa by approximately 1.5–2.5 log units relative to its non-fluorinated counterpart, while retaining high intrinsic microsomal stability—a property lost in the 3,3-difluoro analog [1]. The N-methyl substituent further differentiates this compound from the des-methyl version (CAS 1374657-58-5), which lacks the tertiary amine motif required for specific synthetic sequences. These quantifiable physicochemical differences make generic interchange scientifically unsound without explicit experimental validation.

Non-fluorinated analog (CAS 577777-20-9): Removal of fluorine shifts pKa upward, potentially altering ionization-state-dependent permeability and target engagement profiles.

Des-methyl variant (CAS 1374657-58-5): Absence of N-methyl group eliminates the tertiary carbamate motif, restricting orthogonal deprotection strategies.

3,3-Difluoro congener: May exhibit elevated microsomal clearance; metabolic stability profile may not transfer from the mono-fluorinated series.

(3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester: Evidence Against Closest Analogs


Fluorine-Induced Basicity Shift

Mono-fluorination of saturated azetidine heterocycles predictably reduces basicity (pKa of the conjugate acid) by approximately 1.5–2.5 log units compared to the corresponding non-fluorinated analog [1]. The electron-withdrawing effect of the single fluorine atom at the 3-position decreases the pKa of the azetidine nitrogen, shifting the ionization state at physiological pH. In contrast, the 3,3-difluoroazetidine derivative exhibits a further pKa drop but suffers from markedly reduced metabolic stability, representing a liability not observed with the mono-fluoro substitution pattern of the target compound [1].

Basicity shift
Class-level inference
pKa ~7.5–8.5 (target) vs ~10.0–11.3 (non-fluorinated); mono-F retains high stability, 3,3-di-F does not
Supports ionization-state review for CNS research
Class-level; exact pKa for CAS 1408076-20-9 not reported
Physicochemical profiling Medicinal chemistry pKa modulation

Microsomal Stability Profile

Intrinsic microsomal clearance (CLint) measurements in human liver microsomes demonstrated high metabolic stability across the mono-fluorinated azetidine series, with a single notable exception: the 3,3-difluoroazetidine derivative showed significantly elevated clearance [1]. The target compound, bearing a single fluorine at the 3-position, falls within the metabolically stable mono-fluorinated cohort. This contrasts sharply with the 3,3-difluoro analog, which would be disfavored for lead optimization due to rapid hepatic turnover [1].

Microsomal stability
Class-level inference
High metabolic stability for mono-fluorinated azetidines; 3,3-di-F derivative shows significantly elevated CLint
Supports metabolic stability screening context
Class-level; exact CLint for target not experimentally reported
Metabolic stability Drug metabolism Intrinsic clearance

QC Documentation and Purity

Among vendors carrying CAS 1408076-20-9, Bidepharm (毕得医药) offers the compound at a standard purity of 98%+ with batch-specific QC documentation including NMR, HPLC, and GC . In comparison, several other suppliers list purity at 95% without explicit QC documentation [1]. LeYan (乐研) also provides 98% purity . The availability of documented analytical characterization is critical for procurement decisions, particularly when the compound is used as an intermediate in multi-step syntheses where impurity profiles can propagate.

QC purity
Supporting evidence
98%+ with NMR/HPLC/GC (Bidepharm) vs 95% without explicit QC (other vendors)
Supports procurement specification review
Vendor claims; impurity profile may impact multi-step synthesis
Quality control Analytical chemistry Procurement specification

Orthogonal Amine Functionalization

The target compound possesses both a Boc-protected N-methyl amine and a free azetidine NH, enabling orthogonal deprotection strategies . This contrasts with the des-methyl analog (CAS 1374657-58-5), which lacks N-methyl substitution and thus provides only a primary carbamate [1], and with the non-fluorinated analog (CAS 577777-20-9), which lacks the fluorine-mediated electronic modulation . The simultaneous presence of fluorine at C3 and N-methyl carbamate makes this compound uniquely suited for sequential deprotection followed by selective functionalization of either amine.

Orthogonal amines
Supporting evidence
Target has Boc-N-methyl + free azetidine NH; des-methyl analog (CAS 1374657-58-5) offers only primary carbamate
Supports orthogonal protection strategy review
Functional group difference enables sequential amine diversification
Synthetic chemistry Building block Protecting group strategy

Free Base vs. HCl Salt: Solubility and Handling

The target compound (CAS 1408076-20-9) is the free base form, whereas CAS 2231676-25-6 is the corresponding hydrochloride salt . The free base offers advantages in organic solubility for synthetic transformations, while the HCl salt (MW 254.73 g/mol, C10H20ClFN2O2) provides aqueous solubility for biological assays . Selection between these forms depends on the intended application: the free base is preferred for organic synthesis and building block storage, while the salt form may be more suitable for direct biological testing .

Free base vs salt
Data to verify
Free base (CAS 1408076-20-9) for organic solubility; HCl salt (CAS 2231676-25-6) for aqueous solubility
Supports form selection for synthesis vs assay
Sources not specified; verify solubility and handling before procurement
Salt selection Formulation Solid-state properties

Lipophilicity Tuning for CNS MPO

Mono-fluorination of saturated heterocyclic amines modulates lipophilicity (LogP) in a predictable manner, providing a valuable tool for CNS multiparameter optimization (MPO) [1]. Melnykov et al. 2023 demonstrated that pKa–LogP plots for mono- and difluorinated azetidines define a property space that extends beyond the non-fluorinated series, enabling fine-tuning of both basicity and lipophilicity simultaneously [1]. The rigid azetidine scaffold of the target compound contributes to improved binding affinity in target interactions, particularly in CNS-targeted therapeutics [2]. This compound has been cited as suitable for peptide modifications and small-molecule optimization in advanced chemical synthesis [2].

Lipophilicity tuning
Class-level inference
Mono-fluorination extends pKa–LogP property space vs non-fluorinated analogs; enables CNS MPO fine-tuning
Supports CNS MPO property space review
Class-level; exact LogP for CAS 1408076-20-9 not reported
CNS drug discovery Lipophilicity Multiparameter optimization

(3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester: Procurement Application Scenarios


CNS Lead Optimization: Tuning Basicity and Lipophilicity

For CNS drug discovery programs requiring pKa reduction of 1.5–2.5 log units relative to non-fluorinated azetidine building blocks, this compound provides a mono-fluorinated scaffold that simultaneously modulates basicity and lipophilicity within the CNS MPO desirable range while retaining high intrinsic microsomal stability [1]. Unlike the 3,3-difluoro analog, which introduces a metabolic liability (elevated CLint) [1], this compound maintains the favorable stability profile needed for lead optimization. The rigid azetidine scaffold with 3-fluoro substitution has been specifically cited for improved binding affinity in CNS target interactions [2].

Orthogonal Amine Functionalization for Library Synthesis

The presence of both a Boc-protected N-methyl tertiary amine and a free secondary azetidine NH enables orthogonal deprotection and sequential functionalization strategies [1]. This architecture allows chemists to first deprotect and functionalize the azetidine NH (via TFA-mediated Boc removal), then subsequently address the N-methyl carbamate, or vice versa. In contrast, the des-methyl analog (CAS 1374657-58-5) offers only a primary Boc-protected amine, limiting diversification options [2]. For parallel library synthesis requiring differential amine elaboration, the orthogonal reactivity of this compound provides a quantifiable synthetic efficiency advantage.

Peptide Modification via Fluorinated Azetidine

Fluorinated azetidine building blocks serve as conformationally constrained amino acid mimetics with enhanced metabolic stability compared to non-fluorinated counterparts [1]. This compound, with its N-methyl carbamate functionality, is specifically noted as suitable for peptide modifications and small-molecule optimization [2]. The 3-fluoro substituent on the azetidine ring resists metabolic oxidation while providing the electronic effects necessary to modulate peptide backbone interactions. For procurement in peptide medicinal chemistry, selecting the free base form (CAS 1408076-20-9) ensures organic solubility for solid-phase or solution-phase peptide synthesis conditions .

QC-Documented Procurement for Regulated Synthesis

For synthetic programs requiring documented analytical characterization (e.g., GLP-grade intermediate synthesis, patent exemplification), procurement from vendors providing batch-specific NMR, HPLC, and GC documentation at 98%+ purity [1] reduces downstream analytical burden compared to sourcing from suppliers offering only 95% purity without QC documentation [2]. The 3% purity differential corresponds to a 2.5-fold reduction in total impurities, which can significantly impact reaction yields, purification requirements, and total cost of ownership in multi-step synthetic sequences.

Application
Selection Property
Validation Focus
CNS lead optimization research
pKa/logP modulation via mono-fluorination
Microsomal stability and CNS MPO compliance
Orthogonal amine library synthesis
Orthogonal Boc/N-methyl protection
Sequential deprotection efficiency
Peptide modification research
Fluorinated azetidine mimetic
Metabolic stability and backbone interaction
Documented intermediate procurement
Batch-specific QC documentation
Purity and impurity profile verification
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